molecular formula C27H32N2O6 B13623624 (2R)-1-[(2S)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]pyrrolidine-2-carboxylic acid

(2R)-1-[(2S)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]pyrrolidine-2-carboxylic acid

Cat. No.: B13623624
M. Wt: 480.6 g/mol
InChI Key: ZEGKALAMRJSQJC-XZOQPEGZSA-N
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Description

The compound (2R)-1-[(2S)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]pyrrolidine-2-carboxylic acid is a complex organic molecule. It is characterized by its intricate structure, which includes a pyrrolidine ring, a tert-butoxy group, and a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-[(2S)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]pyrrolidine-2-carboxylic acid typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the tert-Butoxy Group: The tert-butoxy group is introduced via a nucleophilic substitution reaction.

    Attachment of the Fmoc Group: The Fmoc group is attached using a base-catalyzed reaction with fluorenylmethoxycarbonyl chloride.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butoxy group.

    Reduction: Reduction reactions can target the carbonyl groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can occur at various positions, especially where the Fmoc group is involved.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block in the synthesis of complex peptides and proteins. Its stability and reactivity make it ideal for use in solid-phase peptide synthesis.

Biology

In biological research, it is used to study protein-protein interactions and enzyme mechanisms. The Fmoc group allows for easy removal, facilitating the study of various biological processes.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic applications, including as enzyme inhibitors or receptor modulators.

Industry

Industrially, it is used in the production of pharmaceuticals and as a reagent in various chemical processes.

Mechanism of Action

The compound exerts its effects primarily through its interactions with biological molecules. The Fmoc group can be removed under mild conditions, allowing the remaining molecule to interact with enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-1-[(2S)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]pyrrolidine-2-carboxylic acid is similar to other Fmoc-protected amino acids and peptides.
  • Compounds like (2R)-1-[(2S)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]pyrrolidine-2-carboxamide share structural similarities.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique reactivity and stability. The presence of the tert-butoxy group and the Fmoc protecting group makes it particularly useful in peptide synthesis.

Properties

Molecular Formula

C27H32N2O6

Molecular Weight

480.6 g/mol

IUPAC Name

(2R)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C27H32N2O6/c1-27(2,3)35-16-22(24(30)29-14-8-13-23(29)25(31)32)28-26(33)34-15-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,21-23H,8,13-16H2,1-3H3,(H,28,33)(H,31,32)/t22-,23+/m0/s1

InChI Key

ZEGKALAMRJSQJC-XZOQPEGZSA-N

Isomeric SMILES

CC(C)(C)OC[C@@H](C(=O)N1CCC[C@@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(C)(C)OCC(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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